molecular formula C22H27N2O2S+ B11217245 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11217245
M. Wt: 383.5 g/mol
InChI Key: WZHJAWGKKDXHFQ-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioamides, which undergo cyclization reactions under specific conditions to form the imidazo[2,1-b][1,3]thiazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Studies may focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
  • 3-(2,4-dimethylphenyl)-1-(4-hydroxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Uniqueness

The uniqueness of 3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, for example, may enhance its solubility and interaction with certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H27N2O2S+

Molecular Weight

383.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-(4-ethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O2S/c1-4-26-19-9-7-18(8-10-19)23-15-22(25,24-12-5-13-27-21(23)24)20-11-6-16(2)14-17(20)3/h6-11,14,25H,4-5,12-13,15H2,1-3H3/q+1

InChI Key

WZHJAWGKKDXHFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=C(C=C(C=C4)C)C)O

Origin of Product

United States

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